2-(3,4-dimethoxyphenyl)-N-(2-oxo-2-phenylethyl)acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-(2-oxo-2-phenylethyl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-oxo-2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 3,4-dimethoxyaniline with an appropriate acyl chloride, followed by a coupling reaction with a phenylacetic acid derivative. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(2-oxo-2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or amide nitrogen.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-(2-oxo-2-phenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 2-(3,4-dimethoxyphenyl)-N-(2-oxo-2-phenylethyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-N-(2-oxo-2-phenylethyl)acetamide: shares structural similarities with other aromatic amides and phenylacetic acid derivatives.
N-(2-Phenylethyl)-3,4-dimethoxybenzamide: Similar in structure but with different functional groups.
2-(3,4-Dimethoxyphenyl)acetamide: Lacks the phenylethyl group, leading to different chemical properties.
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
CAS No. |
78533-11-6 |
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Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-phenacylacetamide |
InChI |
InChI=1S/C18H19NO4/c1-22-16-9-8-13(10-17(16)23-2)11-18(21)19-12-15(20)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,19,21) |
InChI Key |
IHIUFEVDDYRCDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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